6,6-Dimethyl-1,3,4,6,7,7a,8,9,10,11,11a,11b-dodecahydro-2H-benzo(a)quinolizine
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Overview
Description
6,6-Dimethyl-1,3,4,6,7,7a,8,9,10,11,11a,11b-dodecahydro-2H-benzo(a)quinolizine is a complex organic compound with a unique structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-1,3,4,6,7,7a,8,9,10,11,11a,11b-dodecahydro-2H-benzo(a)quinolizine typically involves multi-step organic reactions. The process often starts with the preparation of the core benzoquinolizine structure, followed by the introduction of the dimethyl groups at the 6th position. Common reagents used in these reactions include organolithium compounds, Grignard reagents, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
6,6-Dimethyl-1,3,4,6,7,7a,8,9,10,11,11a,11b-dodecahydro-2H-benzo(a)quinolizine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as halides, amines, and alcohols, often under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
6,6-Dimethyl-1,3,4,6,7,7a,8,9,10,11,11a,11b-dodecahydro-2H-benzo(a)quinolizine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 6,6-Dimethyl-1,3,4,6,7,7a,8,9,10,11,11a,11b-dodecahydro-2H-benzo(a)quinolizine involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3,6-Dimethyl-4,5,6,7-tetrahydrobenzofuran-2(3H)-one: This compound has a similar structure but lacks the extended benzoquinolizine framework.
Naphthalene, 1,2,3,5,6,7,8,8a-octahydro-1,8a-dimethyl-7-(1-methylethenyl): Another structurally related compound with different functional groups and properties.
Azulene, 1,2,3,5,6,7,8,8a-octahydro-1,4-dimethyl-7-(1-methylethenyl): Shares some structural similarities but has distinct chemical behavior.
Uniqueness
6,6-Dimethyl-1,3,4,6,7,7a,8,9,10,11,11a,11b-dodecahydro-2H-benzo(a)quinolizine is unique due to its specific arrangement of functional groups and the stability of its benzoquinolizine core
Properties
CAS No. |
73713-74-3 |
---|---|
Molecular Formula |
C15H27N |
Molecular Weight |
221.38 g/mol |
IUPAC Name |
6,6-dimethyl-1,2,3,4,7,7a,8,9,10,11,11a,11b-dodecahydrobenzo[a]quinolizine |
InChI |
InChI=1S/C15H27N/c1-15(2)11-12-7-3-4-8-13(12)14-9-5-6-10-16(14)15/h12-14H,3-11H2,1-2H3 |
InChI Key |
ZEARQHOSNUZRHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2CCCCC2C3N1CCCC3)C |
Origin of Product |
United States |
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